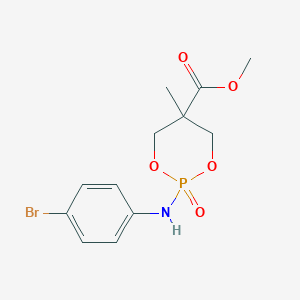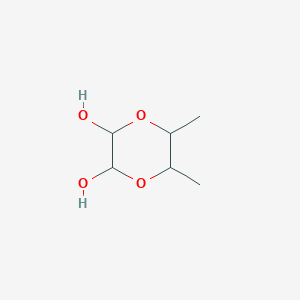![molecular formula C14H13NO3 B14684673 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid CAS No. 32852-76-9](/img/structure/B14684673.png)
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid is an organic compound that features both a hydroxyphenyl group and an aminobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid typically involves the reaction of 3-hydroxybenzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the amino group can form interactions with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxyphenyl group.
3-Hydroxybenzoic acid: Lacks the amino group but has a similar hydroxyphenyl structure.
4-Aminobenzoic acid: Similar amino group but different positioning on the benzene ring.
Uniqueness
2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid is unique due to the presence of both a hydroxyphenyl group and an aminobenzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
32852-76-9 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-[(3-hydroxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H13NO3/c16-11-5-3-4-10(8-11)9-15-13-7-2-1-6-12(13)14(17)18/h1-8,15-16H,9H2,(H,17,18) |
Clave InChI |
KDXFGAHIPHDBCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NCC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
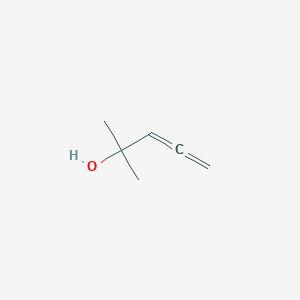
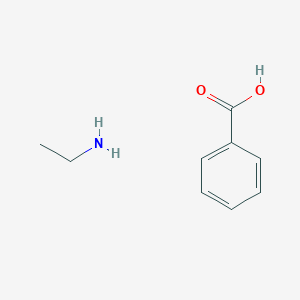

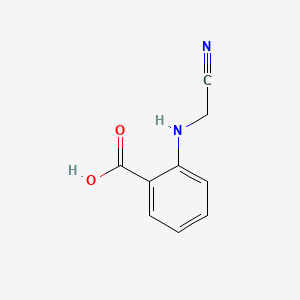
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)

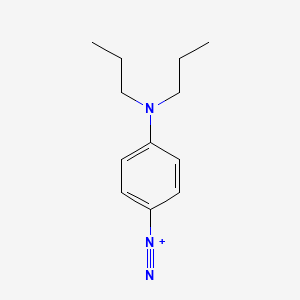
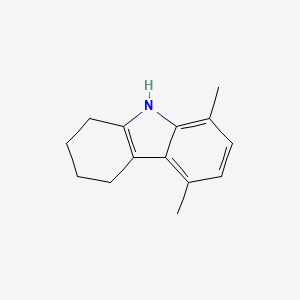
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
